D(-)-Pantolactone
Description
Contextual Significance in Chiral Chemistry and Sustainable Synthesis
In the realm of chiral chemistry, D(-)-Pantolactone holds significant importance as a versatile chiral intermediate and auxiliary. Its inherent chirality allows it to act as a precursor or building block in enantioselective synthesis, enabling the production of optically active compounds essential for drug development and other specialized chemical applications biosynth.comchemicalbook.comresearchgate.netsigmaaldrich.com. The pharmaceutical industry, in particular, relies on this compound to ensure high selectivity and yield in the production of drugs where specific stereoisomeric purity is paramount for therapeutic efficacy and safety biosynth.com.
Historical Development of this compound Research Methodologies
The historical development of this compound research methodologies reflects a continuous drive towards more efficient and stereoselective synthesis. Initially, the primary method for obtaining this compound involved the optical resolution of racemic D,L-pantolactone. This process often utilized enzymatic catalysis, where lactone hydrolase selectively hydrolyzed one enantiomer (typically the D-form) to its corresponding acid, D-pantoic acid, which was then separated and converted back to this compound via lactonization mdpi.comrsc.orggoogleapis.comnih.govresearchgate.netgoogle.com. Microorganisms from genera such as Fusarium, Cylindrocarpon, Gibberella, Aspergillus, Penicillium, and Rhizopus have been identified for their lactone-hydrolyzing capabilities in these resolution processes googleapis.comgoogle.comgoogle.com.
Parallel to enzymatic resolution, chemical synthesis approaches have also evolved. These include asymmetric synthesis methods such as asymmetric hydrogenation of ketopantolactone precursors, utilizing chiral catalysts like rhodium or ruthenium complexes with phosphine (B1218219) ligands, achieving enantiomeric excesses (ee) of 85-97% google.com. Chiral phase transfer catalysis and chiral substrate-controlled introduction of chiral centers have also been explored to synthesize this compound directly google.com.
More recently, significant advancements have been made in biocatalytic deracemization strategies. These methods aim to convert the entire racemic mixture into the desired D-enantiomer, thereby maximizing yield and optical purity. A notable development is the multi-enzymatic cascade system for the deracemization of D,L-pantolactone. For instance, an efficient three-enzyme cascade has been developed involving L-pantolactone dehydrogenase (LPLDH) from Amycolatopsis methanolica, conjugated polyketone reductase (CPR) from Zygosaccharomyces parabailii, and glucose dehydrogenase (GDH) from Bacillus subtilis mdpi.comnih.govnih.gov. In this cascade, LPLDH oxidizes L-pantolactone to ketopantolactone, which is then asymmetrically reduced to this compound by CPR, with GDH regenerating the necessary coenzyme mdpi.comnih.govnih.gov. Such integrated biocatalytic systems represent a significant step towards more sustainable and highly efficient production of this compound.
The table below illustrates a detailed research finding on the multi-enzymatic cascade for this compound deracemization:
Table 1: Multi-Enzymatic Cascade for this compound Deracemization
| Enzyme System | Substrate Concentration | Reaction Time | Enantiomeric Excess (ee) of this compound | Productivity (g/(L·d)) | Reference |
| LPLDH (Amycolatopsis methanolica), CPR (Zygosaccharomyces parabailii), GDH (Bacillus subtilis) co-expressed in E. coli | 1.25 M dl-pantolactone | 36 hours | 98.6% | 107.7 | mdpi.comnih.gov |
Fundamental Principles of Stereochemistry and Enantiomeric Control Pertaining to this compound
This compound is defined by its specific stereochemistry, being the (R)-stereoisomer chemicalbook.comnih.gov. This designation is crucial in organic chemistry, as molecules with the same chemical formula but different spatial arrangements of atoms (stereoisomers) can exhibit vastly different biological activities. In the context of this compound, its (R)-configuration is essential because only this enantiomer is biologically active and can be effectively utilized in the synthesis of D-pantothenic acid and its derivatives biosynth.comgoogle.com.
Enantiomeric control refers to the ability to selectively synthesize or isolate one specific enantiomer over its mirror image. For this compound, this control is achieved through various sophisticated methodologies:
Asymmetric Synthesis: This approach involves designing synthetic pathways that inherently favor the formation of one enantiomer. For this compound, this can include asymmetric hydrogenation of prochiral precursors or reactions mediated by chiral catalysts or auxiliaries that direct the stereochemical outcome researchgate.netsigmaaldrich.comgoogle.com. The use of chiral quaternary ammonium (B1175870) salts as phase transfer catalysts, for instance, can lead to high enantiomeric excesses in one-pot syntheses google.com.
Deracemization: This advanced strategy aims to convert both enantiomers of a racemic mixture into a single desired enantiomer. For this compound, enzymatic deracemization processes, such as the multi-enzymatic cascade mentioned previously, exemplify this principle. By coupling an enzyme that selectively acts on the undesired L-enantiomer (e.g., LPLDH) with another enzyme that converts the intermediate into the desired D-enantiomer (e.g., CPR), the entire racemic substrate can theoretically be transformed into the target this compound with high enantiomeric purity mdpi.comnih.govnih.gov.
The success of these methods is quantified by enantiomeric excess (ee) , which measures the purity of an enantiomeric substance. For this compound, reported ee values often exceed 90%, with some modern biocatalytic approaches achieving up to 98.6% ee, demonstrating the high degree of enantiomeric control achieved in its synthesis mdpi.comrsc.orggoogle.comgoogle.com. This precise control over stereochemistry is fundamental to ensuring the biological activity and safety of compounds derived from this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)dioxetan-3-one |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4-5(8)10-9-4/h4,7H,3H2,1-2H3 |
InChI Key |
PEMICFJYIINBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1C(=O)OO1 |
Origin of Product |
United States |
Synthetic Methodologies for D Pantolactone
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable methods for the production of pantolactone. These approaches have evolved from classical multistep syntheses that yield a racemic mixture to sophisticated asymmetric methods that produce the desired D(-) enantiomer with high selectivity.
Conventional Multistep Chemical Synthesis
Traditional chemical synthesis of pantolactone typically produces a racemic mixture, DL-pantolactone, which then requires a resolution step to isolate the desired D(-) enantiomer. These multistep processes often begin with simple, readily available starting materials.
Following the initial aldol (B89426) condensation, the synthesis proceeds through a cyanation step. guidechem.com Hydrocyanic acid is added to the intermediate, α,α-dimethyl-β-hydroxypropionaldehyde, to form 2,4-dihydroxy-3,3-dimethylbutyronitrile. google.com This cyanohydrin is then subjected to hydrolysis and simultaneous lactonization under acidic conditions to yield the racemic product, DL-pantolactone. guidechem.comgoogle.com The commercial production of (R)-pantothenate often relies on the resolution of this racemic pantolactone, which is synthesized via this aldol condensation and cyanation reaction sequence. researchgate.net
Asymmetric Chemical Catalysis for D(-)-Pantolactone Production
To circumvent the need for resolving racemic mixtures, which can be inefficient, significant research has focused on developing asymmetric catalytic methods that directly produce the enantiomerically pure this compound. nih.govresearchgate.net These methods employ chiral catalysts to control the stereochemistry of the reaction.
A prominent asymmetric strategy is the enantioselective hydrogenation of a prochiral substrate, ketopantolactone (also known as ketopantoyl lactone). researchgate.netacs.org This reaction involves the reduction of a ketone group to a hydroxyl group, with the chiral catalyst directing the hydrogen addition to create the desired (R)-configuration of this compound.
Various catalytic systems have been developed for this transformation. One effective method involves using a 5 wt% Platinum on alumina (B75360) (Pt/Al2O3) catalyst that has been chirally modified with cinchonidine. unige.ch Optimization of reaction parameters such as hydrogen pressure, temperature, and modifier concentration in toluene (B28343) has led to an enantiomeric excess (ee) of 79% at full conversion. unige.ch Rhodium complexes with chiral phosphine (B1218219) ligands, such as aminophosphine (B1255530) phosphinites (AMPP), have also proven highly effective. researchgate.netacademie-sciences.fr For instance, Rh-AMPP catalysts have been used in a polyether guanidinium (B1211019) salt ionic liquid/toluene system for the asymmetric hydrogenation of ketopantoyl lactone, achieving high yields and enantioselectivity. researchgate.net
Below is a table summarizing the results of enantioselective hydrogenation of ketopantolactone using different catalytic systems.
| Catalyst System | Ligand/Modifier | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Pt/Al2O3 | Cinchonidine | Toluene | Optimized | Optimized | Full Conversion | 79 | unige.ch |
| [Rh(COD)Cl]2 | BPPM | Benzene | - | - | - | 80.5 | researchgate.net |
| Rh-AMPP | AMPP | Toluene | - | - | 100 | 94.6 | researchgate.net |
| Rh-AMPP | AMPP | [Me(EO)16TMG][OMs]/Toluene | - | - | 97.5 | 92.2 | researchgate.net |
| Rhodium bisphosphane | Ligand 1 | - | - | - | - | 67 | uni-tuebingen.de |
Data compiled from multiple research sources.
Another advanced approach involves the use of small organic molecules as catalysts (organocatalysts) for asymmetric aldol reactions. researchgate.netsigmaaldrich.com This strategy can directly generate chiral building blocks that lead to this compound, often with high enantioselectivity.
One study demonstrated the combination of an asymmetric organocatalytic aldol reaction followed by hydrogenation. sciencepublishinggroup.comsciencepublishinggroup.com A novel chiral L-histidine-modified ionic liquid was used as a recoverable catalyst for the asymmetric aldol reaction, achieving high enantioselectivity. The subsequent hydrogenation of the aldol product yielded this compound in >99% purity, 93% yield, and 93% ee. sciencepublishinggroup.com Other research has shown that a tert-leucine-derived 2-phenolic anilide is an efficient organocatalyst for the asymmetric cross-aldol reaction of glyoxylate (B1226380) and alkyl aldehydes. researchgate.net This catalyst was effective in producing the precursor to (R)-pantolactone with high yield and enantioselectivity in ethyl acetate. mdpi.com
The following table presents findings from studies on organocatalytic asymmetric aldol reactions for the synthesis of (R)-Pantolactone precursors.
| Organocatalyst | Reactants | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| L-histidine-modified-ionic-liquid | Isobutyraldehyde, Formaldehyde (followed by hydrogenation) | CH2Cl2 | 93 | 93 | sciencepublishinggroup.com |
| Phenolic tert-leucinamide 104 | α-branched aldehydes, glyoxylate derivatives | Ethyl Acetate | 91 | 93 | mdpi.com |
| tert-leucine-derived 2-phenolic anilide | Glyoxylate, Alkyl aldehydes | - | High | High | researchgate.net |
Data compiled from multiple research sources.
Chiral Auxiliary-Mediated Stereocontrolled Synthesis
This compound itself serves as a practical and commercially available chiral auxiliary in various asymmetric reactions. thieme-connect.comsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule.
The utility of this compound as a chiral auxiliary is demonstrated in Lewis acid-catalyzed Diels-Alder reactions. For instance, the acrylate (B77674) of D-pantolactone undergoes highly diastereoselective [4+2] cycloaddition with dienes like cyclopentadiene, isoprene, and butadiene. researchgate.net The presence of the pantolactone moiety guides the approach of the dienophile, leading to the preferential formation of one diastereomer. This high level of stereocontrol is attributed to the formation of highly ordered, cyclic transition states involving the chelating properties of the auxiliary with the Lewis acid catalyst (e.g., TiCl₄). thieme-connect.comresearchgate.net
Biocatalytic and Enzymatic Synthesis Strategies
Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiopure this compound. These methods leverage the high specificity of enzymes to resolve racemic mixtures or to convert an undesired enantiomer into the desired one.
Enzymatic Kinetic Resolution of Racemic DL-Pantolactone
Kinetic resolution is a widely used industrial method for separating a racemic mixture (an equal mix of D- and L-enantiomers). This process relies on an enzyme that reacts at a much higher rate with one enantiomer than the other. For DL-pantolactone, this typically involves the enantioselective hydrolysis of the D-enantiomer. nih.govnih.gov
The core of this resolution strategy is the use of a D-lactonase (or a lactone hydrolase) that specifically recognizes and catalyzes the hydrolysis of this compound to form D-pantoic acid. nih.govrsc.org The L(+)-pantolactone remains largely unreacted in the mixture. A variety of microorganisms have been identified that produce enzymes capable of this selective hydrolysis, including fungi such as Fusarium oxysporum and yeasts like Pichia pastoris. nih.govgoogle.com
In a typical industrial process, immobilized whole cells containing the recombinant D-lactonase are used as the biocatalyst. nih.govrsc.org This immobilization, often in materials like calcium alginate gels, enhances the stability and reusability of the biocatalyst, allowing it to be used for numerous repeated batch reactions without significant loss of activity. nih.gov The reaction is performed in an aqueous system, where the racemic DL-pantolactone is introduced. The D-lactonase exclusively opens the lactone ring of the D-isomer, yielding water-soluble D-pantoic acid, while the L-isomer is left unchanged. nih.govresearchgate.net
| Enzyme Source | Biocatalyst Form | Substrate | Product | Key Finding |
| Pichia pastoris (recombinant) | Immobilized whole-cells in calcium alginate | D,L-Pantolactone | D-Pantoic Acid | Biocatalyst showed good stability for up to 56 repeated batch reactions. nih.govrsc.org |
| Escherichia coli (recombinant) | Whole cells expressing TSDL D-lactonase | D,L-Pantolactone | D-Pantoic Acid | Achieved 50% conversion with 90% enantiomeric excess (ee) of D-pantoic acid in 12 hours at a preparative scale. nih.govresearchgate.net |
| Fusarium moniliforme SW-902 | Free enzyme or immobilized cells | D,L-Pantolactone | D-Pantoic Acid | Achieved a total substrate conversion rate of 70-90% over multiple cycles. guidechem.com |
Following the enzymatic hydrolysis, the reaction mixture contains D-pantoic acid and the unreacted L(+)-pantolactone. These are separated, typically by extracting the L-pantolactone with an organic solvent like ethyl acetate. google.comgoogle.com The remaining aqueous solution of D-pantoic acid is then subjected to a chemical lactonization step to obtain the final this compound product. nih.govmdpi.com This is achieved by acidifying the solution, for example with hydrochloric acid, and heating it. google.comgoogle.com The acidic conditions promote the intramolecular esterification (cyclization) of the D-pantoic acid, closing the ring to form this compound, which can then be recovered. researchgate.net
Deracemization of DL-Pantolactone via Multi-Enzyme Cascades
A more advanced and efficient strategy than kinetic resolution is deracemization. This approach aims to convert the entire racemic starting material into a single, desired enantiomer, potentially achieving a theoretical yield of 100% instead of the 50% maximum for kinetic resolution. For DL-pantolactone, this is accomplished using a multi-enzyme cascade. mdpi.comnih.gov
The deracemization process is initiated by the highly selective oxidation of the unwanted L-enantiomer. mdpi.comresearchgate.net This is accomplished using an L-pantolactone dehydrogenase (LPLDH) that is strictly L-enantioselective. mdpi.comnih.gov The LPLDH oxidizes L(+)-pantolactone into an achiral intermediate, ketopantolactone. nih.govresearchgate.net
This oxidation is the first step in a carefully designed three-enzyme cascade, often conducted in a "one-pot" setup using whole-cell biocatalysts (e.g., E. coli) engineered to co-express all necessary enzymes. mdpi.comnih.gov The full cascade consists of:
Oxidation: L-pantolactone dehydrogenase (from sources like Amycolatopsis methanolica or Rhodococcus hoagie) oxidizes L-pantolactone to ketopantolactone. mdpi.comnih.gov The D-pantolactone in the starting mixture remains untouched.
Reduction: A second enzyme, a ketopantolactone reductase (KPLR) with high selectivity for producing the D-enantiomer (such as a conjugated polyketone reductase), reduces the ketopantolactone intermediate to this compound. mdpi.comnih.gov
Cofactor Regeneration: Both the oxidation and reduction steps are dependent on cofactors (NADP⁺/NADPH). A third enzyme, such as glucose dehydrogenase (GDH), is included to regenerate the necessary cofactor, using a co-substrate like glucose. This ensures the catalytic cycle can continue efficiently. mdpi.comresearchgate.net
This multi-enzyme system effectively transforms L-pantolactone into D-pantolactone, resulting in a final product with high enantiomeric purity. mdpi.com Under optimized conditions, this method can convert high concentrations of DL-pantolactone to this compound with an enantiomeric excess (e.e.) of over 98%. mdpi.comnih.gov
| Enzyme System | Biocatalyst | Substrate | Yield/Purity | Key Feature |
| L-pantolactone dehydrogenase (AmeLPLDH), Conjugated polyketone reductase (ZpaCPR), Glucose dehydrogenase (BsGDH) | Co-expressed in E. coli BL21(DE3) | 1.25 M DL-Pantolactone | 98.6% e.e. of D-pantolactone | Efficient one-pot deracemization of a racemic mixture to a single enantiomer. mdpi.comnih.gov |
| L-pantolactone dehydrogenase (RhoLPLDH), Chaperone | Engineered E. coli | 1 M D,L-Pantolactone | 91.2% yield | "Two stages in one-pot" method focused on the efficient oxidation of L-pantolactone. nih.gov |
Ketopantolactone Reductase-Catalyzed Stereoselective Reduction
A pivotal step in the biocatalytic production of this compound is the stereoselective reduction of ketopantolactone (KPL). This reaction is catalyzed by a class of enzymes known as ketopantolactone reductases (KPLRs). These enzymes, which are often NADPH-dependent aldo-keto reductases (AKRs), exhibit a high degree of stereospecificity, converting KPL into the desired D-(-) enantiomer of pantolactone. researchgate.net
One well-characterized KPLR is the conjugated polyketone reductase C2 (CPR-C2) from Candida parapsilosis IFO 0708. researchgate.net This enzyme has been cloned and expressed in Escherichia coli, enabling its use in recombinant systems for the synthesis of this compound. researchgate.net Similarly, a conjugated polyketone reductase from Candida glabrata (CglCPR) has been successfully expressed in E. coli for the same purpose. mdpi.com The use of these reductases allows for the asymmetric reduction of KPL, yielding this compound with high enantiomeric excess. researchgate.netmdpi.com
The enzymatic reduction of KPL offers a significant advantage over traditional chemical methods by avoiding the use of hazardous reagents like sodium cyanide (NaCN) or hydrogen cyanide (HCN) which are used in the synthesis of KPL from diethyl oxalate, isobutyraldehyde, and formaldehyde. researchgate.net
Coenzyme Regeneration Systems in Biocatalytic Deracemization
A significant challenge in the industrial application of KPLRs is the cost of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) coenzyme, which is required in stoichiometric amounts for the reduction reaction. google.comrsc.org To address this limitation, coenzyme regeneration systems are often integrated into the biocatalytic process. These systems continuously regenerate the active NADPH from its oxidized form (NADP+), allowing for the use of catalytic amounts of the expensive coenzyme.
A common and effective strategy is to couple the KPLR-catalyzed reduction with a second enzymatic reaction that oxidizes a cheap substrate and simultaneously reduces NADP+ to NADPH. Glucose dehydrogenase (GDH) is frequently employed for this purpose, utilizing glucose as the sacrificial substrate. mdpi.commdpi.comrsc.org For instance, glucose dehydrogenases from Bacillus megaterium (BmGDH) and Bacillus subtilis (BsGDH) have been successfully used in conjunction with KPLRs. mdpi.com
This multi-enzyme cascade approach has been applied in the deracemization of a racemic mixture of DL-pantolactone. mdpi.comnih.gov In this process, an L-pantolactone dehydrogenase (LPLDH) selectively oxidizes the L-(+)-enantiomer to KPL. Subsequently, a KPLR reduces the newly formed KPL to D-(-)-pantolactone, while the D-(+)-enantiomer from the starting material remains untouched. The GDH then regenerates the NADPH consumed by the KPLR. mdpi.com This three-enzyme system provides a greener and more efficient route to optically pure this compound from a racemic starting material. mdpi.comnih.gov
Whole-Cell Biotransformation Systems for this compound Synthesis
Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. The cellular environment provides protection for the enzymes, and the necessary cofactors and their regeneration systems are naturally present within the cell. d-nb.info This approach simplifies the process by eliminating the need for enzyme purification and the external addition of cofactors.
Microbial Strain Screening and Optimization for Production
The success of a whole-cell biotransformation process hinges on the selection of a suitable microbial strain. Screening efforts have identified various yeast species, such as those from the genera Candida, Cryptococcus, Geotrichum, and Rhodotorula, as effective biocatalysts for reduction reactions. d-nb.info For the specific production of this compound, strains are selected based on their expression of highly active and stereoselective KPLRs.
Once a promising strain is identified, further optimization of the biotransformation conditions is crucial. This includes adjusting parameters such as temperature, pH, substrate concentration, and the addition of metal ions to maximize the yield and enantiomeric purity of the this compound product. mdpi.com
Engineering of Cellular Pathways for Enhanced Conversion
To further improve the efficiency of whole-cell biocatalysts, metabolic engineering strategies can be employed. This involves genetically modifying the microbial host to enhance the production of the target enzymes and to optimize the relevant metabolic pathways.
A common approach is to co-express the genes for both the KPLR and a GDH for coenzyme regeneration within a single host organism, typically E. coli. mdpi.comrsc.org For example, an E. coli strain co-expressing a conjugated polyketone reductase from Saccharomyces cerevisiae (SceCPR1) and a glucose dehydrogenase from Exiguobacterium sibiricum (EsGDH) was developed for the asymmetric reduction of KPL. mdpi.comnih.gov This engineered strain achieved a high concentration of this compound with excellent enantiomeric excess. mdpi.comnih.gov
In a three-enzyme cascade for the deracemization of DL-pantolactone, the genes for L-pantolactone dehydrogenase from Amycolatopsis methanolica (AmeLPLDH), conjugated polyketone reductase from Zygosaccharomyces parabailii (ZpaCPR), and glucose dehydrogenase from Bacillus subtilis (BsGDH) were all co-expressed in E. coli. nih.govresearchgate.net This whole-cell biocatalyst efficiently converted a high concentration of DL-pantolactone to this compound with a high enantiomeric excess and productivity. nih.govresearchgate.net
Enzyme Engineering and Directed Evolution for Improved this compound Bioproduction
While naturally occurring enzymes can be effective, their properties may not always be optimal for industrial applications. Enzyme engineering techniques, including rational design and directed evolution, can be used to improve the performance of key biocatalysts like KPLRs.
Rational Protein Design of Key Biocatalysts
Rational protein design involves making specific, targeted modifications to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. The goal is to enhance desired properties such as catalytic activity, stability, or substrate specificity.
For KPLRs, rational design can be guided by crystallographic data of the enzyme. For example, the crystal structure of CPR-C2 from Candida parapsilosis IFO 0708 has been determined, providing a molecular blueprint for targeted mutagenesis. researchgate.net By identifying key amino acid residues in the active site or cofactor binding pocket, researchers can introduce mutations aimed at improving the enzyme's efficiency in converting KPL to this compound. The increasing availability of enzyme structural information and computational modeling tools facilitates the rational design of more robust and efficient biocatalysts for industrial this compound production.
| Enzyme/Strain | Source Organism | Application | Key Findings | Reference |
| Ketopantolactone Reductase (CPR-C2) | Candida parapsilosis IFO 0708 | Stereoselective reduction of KPL | NADPH-dependent aldo-keto reductase, crystal structure determined. | researchgate.net |
| Conjugated Polyketone Reductase (CglCPR) | Candida glabrata | Production of this compound | Highly expressed in E. coli and used with a GDH for cofactor regeneration. | mdpi.com |
| L-pantolactone dehydrogenase (AmeLPLDH) | Amycolatopsis methanolica | Deracemization of DL-pantolactone | Used in a three-enzyme cascade with ZpaCPR and BsGDH. | nih.govresearchgate.net |
| Conjugated Polyketone Reductase (ZpaCPR) | Zygosaccharomyces parabailii | Deracemization of DL-pantolactone | Catalyzed the reduction of KPL to this compound in a whole-cell system. | nih.govresearchgate.net |
| Glucose Dehydrogenase (BsGDH) | Bacillus subtilis | Coenzyme regeneration | Co-expressed with AmeLPLDH and ZpaCPR for efficient deracemization. | mdpi.comnih.govresearchgate.net |
| Conjugated Polyketone Reductase (CduCPR) | Not Specified | Asymmetric reduction of KPL | Efficiently catalyzed KPL to D-PL; used in a whole-cell system with BsuGDH. | rsc.org |
| Conjugated Polyketone Reductase (SceCPR1) | Saccharomyces cerevisiae | Asymmetric reduction of KPL | Co-expressed with EsGDH in E. coli for efficient conversion. | mdpi.comnih.gov |
| Glucose Dehydrogenase (EsGDH) | Exiguobacterium sibiricum | Coenzyme regeneration | Used with SceCPR1 for this compound production. | mdpi.comnih.gov |
Immobilization Techniques for Enhanced Enzymatic Stability and Reusability
In the enzymatic synthesis of this compound, particularly through the kinetic resolution of racemic D,L-Pantolactone, the stability and reusability of the biocatalyst are paramount for developing an economically viable and sustainable industrial process. rsc.orgmdpi.com Free enzymes in solution often suffer from limitations such as low operational stability, difficulty in recovery from the reaction mixture, and sensitivity to process conditions like temperature and pH. nih.govrsc.orgrsc.org Immobilization, which confines enzymes or whole cells to a solid support or matrix, addresses these challenges by enhancing stability, simplifying product separation, and allowing for repeated or continuous use of the biocatalyst. mdpi.comnih.govacademie-sciences.fr Various techniques, including entrapment, cross-linking, and covalent bonding, have been successfully applied to improve the performance of enzymes like D-lactonase and lipases used in this compound production. rsc.orgrsc.orgresearchgate.net
The primary methods for immobilizing biocatalysts can be broadly categorized as physical (adsorption, entrapment) and chemical (covalent bonding, cross-linking). rsc.orgwalshmedicalmedia.com Entrapment involves physically confining the enzyme or cell within a porous gel or fiber, while cross-linking uses chemical reagents to form intermolecular bonds between enzyme molecules, creating insoluble aggregates. rsc.orgfrontiersin.org Covalent bonding attaches the enzyme to a water-insoluble carrier via strong, stable chemical bonds. academie-sciences.frfrontiersin.org
Entrapment in Polymeric Gels
Entrapment is a widely utilized method for immobilizing whole cells, which act as natural capsules for the desired enzyme, protecting it from the external environment. nih.govumd.edu This technique is advantageous as it generally does not involve direct chemical modification of the enzyme, thus preserving its catalytic activity. umd.edu Natural polymers such as calcium alginate and κ-carrageenan are popular choices for this method due to their mild gelation conditions, biocompatibility, and cost-effectiveness. nih.govumd.edu
In the context of this compound synthesis, the entrapment of whole recombinant cells expressing D-lactonase has proven highly effective. A notable example involves the immobilization of Pichia pastoris cells, which harbor a recombinant D-lactonase, within calcium alginate gels. rsc.orgresearchgate.netnih.gov The process typically involves mixing the cell paste with a sodium alginate solution and then extruding the mixture into a calcium chloride solution to form insoluble gel beads. rsc.orgumd.edu The mechanical strength and stability of these gels can be further enhanced by treatment with cross-linking agents like glutaraldehyde (B144438). nih.gov
Research has demonstrated the exceptional reusability of these immobilized systems. In one study, a Pichia pastoris whole-cell biocatalyst entrapped in calcium alginate was used for the stereospecific hydrolysis of D-pantolactone for up to 56 repeated batch reactions. rsc.orgnih.gov Over a total reaction time of approximately 620 hours, no significant loss in catalytic activity or enantioselectivity was observed, with the hydrolysis conversion for D,L-PL remaining above 40% and the optical purity of the resulting D-pantoic acid exceeding 90% enantiomeric excess (ee). nih.gov Similarly, cells of Fusarium moniliforme, which also produce D-lactonohydrolase, have been successfully immobilized in κ-carrageenan, showing excellent operational stability over 20 batches of reuse. researchgate.net
The concentration of the polymer is a critical parameter. A lower concentration of sodium alginate can lead to poor mechanical strength and disintegration of the gel, while a higher concentration can impede the mass transfer of the substrate and product in and out of the matrix. rsc.orgnih.gov Studies have identified an optimal concentration of around 20 g/L for both sodium alginate and the cross-linker glutaraldehyde to ensure good stability. rsc.orgnih.gov
| Biocatalyst (Enzyme) | Immobilization Method | Support Material | Key Research Findings | Reusability | Citations |
| Recombinant Pichia pastoris cells (D-lactonase) | Entrapment & Cross-linking | Calcium Alginate / Glutaraldehyde | Exhibited high catalytic stability and enantioselectivity. Optimized conditions included 20 g/L sodium alginate and 20 g/L glutaraldehyde. | Maintained >40% conversion and >90% ee for 56 repeated batches. | rsc.orgnih.gov |
| Fusarium moniliforme SW-902 cells (D-lactonohydrolase) | Entrapment | κ-Carrageenan | Immobilized cells showed significant production and activity of D-lactonohydrolase. | Activity remained at 80% of the original after 20 batches of reuse. | researchgate.net |
| Immobilized D-lactonohydrolase | Not specified | Not specified | Showed excellent pH and temperature stability. | Hydrolysis rate remained at 85.6% of the original after 20 batches. | researchgate.net |
Carrier-Free Immobilization: Cross-Linked Enzyme Aggregates (CLEAs)
Carrier-free immobilization methods, such as the formation of cross-linked enzyme aggregates (CLEAs), offer the advantage of creating highly concentrated biocatalyst preparations without the use of a non-catalytic support. rsc.orgrsc.org This technique involves two main steps: the precipitation of the enzyme from an aqueous solution into physical aggregates, followed by covalent cross-linking of these aggregates. frontiersin.org Precipitants can include salts like ammonium (B1175870) sulfate, organic solvents, or non-ionic polymers, while glutaraldehyde is a commonly used cross-linking agent. frontiersin.org
This approach results in a stable, insoluble biocatalyst with high enzyme loading and volumetric activity. rsc.orgrsc.org In the synthesis of pantolactone, the cross-linked enzyme crystal (CLEC) version of Candida cylindracea lipase (B570770) was identified as a highly suitable biocatalyst for the kinetic resolution of the racemic lactone. researchgate.net While distinct from CLEAs, CLECs are another form of carrier-free immobilization where crystalline enzymes are cross-linked, offering high stability and purity. rsc.org The use of glutaraldehyde as a cross-linker has also been noted in the mixed fermentation of Aspergillus terreus and Rhizopus oryzae for producing D-pantolactone hydrolase; after immobilization with glutaraldehyde, the enzyme could be reused for more than 10 cycles. google.com
The key benefit of these methods is the stabilization of the enzyme's quaternary structure through multipoint covalent attachment, which enhances resistance to denaturation by heat or organic solvents. rsc.orgrsc.org
D Pantolactone As a Chiral Intermediate and Building Block in Complex Molecule Synthesis
Role in the Synthetic Production of D-Pantothenic Acid and Its Derivatives
D(-)-Pantolactone is a key chiral intermediate in the synthesis of D-pantothenic acid, commonly known as Vitamin B5, and its various derivatives. nih.govagrinnovateindia.co.innih.govuni-heidelberg.de The industrial synthesis of D-pantothenic acid traditionally involves obtaining this compound from a racemic mixture through elaborate racemate resolution processes. nih.govnih.gov This often includes forming pantoic acid salts with chiral auxiliary bases, followed by cleavage of diastereomeric salt pairs and cyclization of the pantoic acid to the pantolactone. nih.gov To enhance the economic viability of the process, the undesired L-(+)-pantolactone is typically racemized and reused as DL-pantolactone for further resolution. nih.gov
More recently, biocatalytic kinetic resolution of D,L-pantoyl lactone using D-lactonase has emerged as an efficient and environmentally friendly route for synthesizing D-pantolactone with high optical purity. nih.govagrinnovateindia.co.innih.gov Research findings indicate that novel D-lactonases, such as TSDL expressed in Escherichia coli, exhibit high hydrolysis activity and enantioselectivity towards D-pantolactone. agrinnovateindia.co.in Furthermore, multi-enzymatic cascade approaches have been developed for the efficient deracemization of DL-pantolactone into D-pantolactone. One such cascade involves a three-enzyme system utilizing L-pantolactone dehydrogenase (from Amycolatopsis methanolica), conjugated polyketone reductase (from Zygosaccharomyces parabailii), and glucose dehydrogenase (from Bacillus subtilis). This whole-cell biocatalyst system, co-expressed in E. coli, has demonstrated high productivity, achieving an enantiomeric excess (e.e.p) value of 98.6% for D-pantolactone from 1.25 M DL-pantolactone within 36 hours.
Utilization in the Preparation of D-Panthenol
This compound is a primary precursor in the synthesis of D-Panthenol, also known as dexpanthenol (B1670349) or D-pantothenyl alcohol. nih.gov D-Panthenol is the alcohol analog of pantothenic acid and functions as a provitamin B5, quickly oxidizing to pantothenic acid within organisms.
Precursor Applications in the Enantioselective Synthesis of Advanced Compounds
This compound's inherent chirality makes it an invaluable chiral starting material and building block for the enantioselective synthesis of a diverse range of advanced compounds. nih.gov Its utility extends to various complex molecular structures where precise stereochemical control is paramount. nih.gov
Chiral Active Pharmaceutical Ingredients (APIs)
This compound is widely utilized in the production of Active Pharmaceutical Ingredients (APIs) that necessitate precise chiral configurations for their therapeutic efficacy. nih.gov As a direct synthetic precursor of vitamin B5, which is itself a significant API, this compound plays a central role in pharmaceutical manufacturing and research. nih.gov Its application ensures high selectivity and yield in the production of these compounds, contributing to the safety and effectiveness of chiral drugs. nih.gov Beyond vitamin B5 derivatives, this compound is employed in the synthesis of other bioactive compounds and APIs, leveraging its chiral auxiliary properties in various asymmetric synthesis reactions.
Natural Product Total Synthesis
This compound serves as a versatile chiral starting material in the total synthesis of complex natural products. Its well-defined stereochemistry provides a reliable foundation for constructing intricate molecular architectures found in nature.
This compound has been successfully employed in the efficient total synthesis of potent molluscicidal agents, such as Cyanolide A and its macrolactone analogs. Cyanolide A is a glycosidic 16-membered macrolide. Key stereoselective steps in its synthesis from this compound include aldol (B89426) reactions, oxa-Michael additions, and Yamaguchi macrolactonization, which are crucial for establishing the desired stereochemistry of the macrocyclic structure. This compound is also a useful building block for other macrocyclic compounds.
The compound is instrumental in the enantiospecific synthesis of specialized insect pheromones. For instance, this compound has been used as an inexpensive and commercially available chiral starting material for the synthesis of the sex pheromone of the obscure mealybug, identified as 1S,2S,3R-1-acetoxymethyl-2,3,4,4-tetramethylcyclopentane (also referred to as (1R,2R,3S*)-(2,3,4,4-tetramethylcyclopentyl)methyl acetate). This synthesis involves highly stereoselective tandem conjugate addition/cyclization sequences and hydrogenation of exocyclic double bonds as key steps. The ability to synthesize such complex, stereochemically defined pheromones from this compound underscores its utility in organic chemistry for pest management and biological studies.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.
Complex Alkaloids and Diterpenes
This compound is a significant chiral pool synthon employed in the total synthesis of structurally intricate natural products, particularly complex alkaloids and diterpenes. Its defined stereochemistry allows for the stereoselective construction of new chiral centers within target molecules.
For instance, this compound has been utilized as a chiral starting material in the total synthesis of the (-)-enantiomer of (R)-8-hydroxy-4,7,7-trimethyl-7,8-dihydrocyclopenta[e]isoindole-1,3(2H,6H)-dione, a norsesquiterpene alkaloid isolated from the mushroom-forming fungus Flammulina velutipes. guidechem.comfishersci.com The synthesis of this complex alkaloid involved a multi-step sequence, where this compound served as the foundation for a key enyne intermediate, which then underwent ring-closing metathesis (RCM), a Diels-Alder reaction, and subsequent aromatization to yield the desired indane skeleton. fishersci.com
Beyond alkaloids, this compound has also been instrumental in the enantiospecific synthesis of other complex natural products. This includes the preparation of an insect sex pheromone, 1S,2S,3R-1-acetoxymethyl-2,3,4,4-tetramethylcyclopentane, and the bicyclic diterpene, isofregenedadiol. guidechem.com These examples highlight this compound's utility in constructing diverse and stereochemically defined carbon frameworks characteristic of these natural product classes.
Late-Stage Diversification of Bioactive Compound Libraries
Late-stage diversification is a powerful strategy in medicinal chemistry and chemical biology, enabling the rapid generation of numerous derivatives from a lead compound or a common scaffold to explore chemical space and optimize biological activity. While this compound itself is primarily a chiral building block rather than a compound directly undergoing late-stage diversification, its role is crucial in providing access to the complex, enantiomerically pure scaffolds that are then amenable to such diversification.
The synthesis of highly enantiopure and structurally diverse complex molecules, often initiated with chiral building blocks like this compound, provides the foundation for creating bioactive compound libraries. These libraries can subsequently be subjected to late-stage functionalization reactions, including C-H activations, O- and N-functionalizations, to generate a wide array of analogs. nih.gov This approach allows for the efficient modification of lead compounds, identification of cellular targets, and elucidation of natural product biosynthetic relationships. nih.gov The availability of well-defined chiral starting materials like this compound is therefore an indirect but essential enabler for the construction of sophisticated molecular architectures that can later be diversified to expand the scope of bioactive compound libraries.
This compound as a Chiral Auxiliary in Asymmetric Transformations
This compound is widely employed as a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Its ease of introduction, high stereocontrol, and often non-destructive cleavage make it a practical choice in asymmetric synthesis. wikipedia.org
One notable application is in Lewis acid-catalyzed Diels-Alder reactions, where this compound has been shown to induce high levels of stereocontrol. wikipedia.org This highlights its ability to direct the formation of specific stereoisomers during cycloaddition reactions, which are fundamental in constructing cyclic systems.
Furthermore, this compound has been successfully utilized in asymmetric Diels-Alder reactions and Michael-type additions involving 6(R)-3'(R)-Pantolactone-substituted-2H-pyran-3(6H)-one derivatives. uni.lu Its influence extends to achieving high asymmetric induction in dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation reactions of vinyl heterocycles with aryl- or heteroaryldiazoacetates. nih.gov
The utility of this compound as a chiral auxiliary also extends to dynamic kinetic resolutions (DKR). This method allows for the preparation of α-hydroxy esters and C2-symmetric 2,5-disubstituted pyrrolidines with high stereocontrol, demonstrating its broad applicability in transforming racemic mixtures into enantiomerically enriched products. uni.lu The effectiveness of this compound as a chiral auxiliary stems from its ability to create a stereodiscriminating environment in the reaction's transition state, thereby guiding the formation of desired enantiomers. uni.lu
Biochemical Pathways and Metabolic Roles of D Pantolactone
Intermediacy in Coenzyme A Biosynthesis Pathways
D(-)-Pantolactone serves as a key starting material in the synthesis of D-pantothenic acid, which is the foundational molecule for the universal Coenzyme A biosynthetic pathway. guidechem.com The journey from this compound to CoA involves a multi-step enzymatic process.
The initial and defining step is the condensation of this compound with β-alanine. This reaction, catalyzed by the enzyme pantothenate synthetase, forms D-pantothenic acid (pantothenate). libretexts.org This step is critical as only the D-isomer of pantothenic acid possesses biological activity. libretexts.org
Once formed, pantothenate enters a conserved five-step enzymatic pathway to be converted into Coenzyme A. imrpress.com This pathway is essential for cellular metabolism and is found in virtually all living organisms.
Table 1: Enzymatic Steps from Pantothenate to Coenzyme A
| Step | Substrate | Enzyme | Product |
| 1 | Pantothenate | Pantothenate Kinase (PanK/CoaA) | 4'-phosphopantothenate |
| 2 | 4'-phosphopantothenate, Cysteine | Phosphopantothenoylcysteine Synthetase (PPCS/CoaB) | 4'-phospho-N-pantothenoylcysteine (PPC) |
| 3 | 4'-phospho-N-pantothenoylcysteine (PPC) | Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC) | 4'-phosphopantetheine |
| 4 | 4'-phosphopantetheine, ATP | Phosphopantetheine Adenylyltransferase (PPAT/CoaD) | Dephospho-CoA |
| 5 | Dephospho-CoA, ATP | Dephospho-CoA Kinase (DPCK/CoaE) | Coenzyme A (CoA) |
The phosphorylation of pantothenate by pantothenate kinase is the first committed and primary rate-limiting step in CoA biosynthesis. imrpress.comwikipedia.org The entire five-gene sequence involved in converting pantothenate to CoA is considered essential. aatbio.com
Presence and Transformations within Microbial Metabolic Networks
Microbial systems are central to the industrial production of optically pure this compound, primarily through the resolution of a chemically synthesized racemic mixture of D,L-pantolactone. nih.govimrpress.com Microorganisms employ sophisticated enzymatic strategies to selectively isolate the desired D-enantiomer. These methods are broadly categorized into kinetic resolution and deracemization.
Kinetic Resolution: This is the more traditional biocatalytic method where an enzyme selectively acts on one enantiomer of the racemic mix. wikipedia.org Numerous microorganisms, particularly fungi, possess D-lactonase or lactonohydrolase enzymes that stereoselectively hydrolyze this compound to D-pantoic acid. eujournal.orgsavemyexams.com The unreacted L-pantolactone is left behind and can be separated. The D-pantoic acid is then chemically lactonized back to this compound. imrpress.com Fungal genera such as Fusarium, Aspergillus, Rhizopus, and Gibberella are known to perform this transformation. savemyexams.comslideshare.net For instance, Fusarium oxysporum has been used commercially for its ability to efficiently hydrolyze the D-enantiomer. eujournal.orgwikipedia.org Recombinant DNA technology has also been used to express novel D-lactonase enzymes in hosts like Escherichia coli and Pichia pastoris for this purpose. wikipedia.orgwikipedia.org
Deracemization: A more advanced and efficient "greener" approach is enzymatic deracemization, which aims to convert the entire racemic mixture into the desired D-enantiomer. imrpress.com This is often achieved using a multi-enzyme cascade within a single microbial host, such as E. coli. aatbio.com A typical cascade involves three key enzymes:
An L-pantolactone dehydrogenase (LPLDH) selectively oxidizes the unwanted L-enantiomer to an intermediate, ketopantolactone. imrpress.comaatbio.com
A ketopantolactone reductase (KPLR) asymmetrically reduces the ketopantolactone intermediate to the desired this compound. imrpress.comaatbio.com
A third enzyme, such as glucose dehydrogenase (GDH), is included to regenerate the coenzymes (e.g., NADP+/NADPH) required by the oxidoreductases, allowing the cycle to continue efficiently. imrpress.comaatbio.com
This one-pot system is highly effective, capable of achieving high optical purity and yield. aatbio.com
Table 2: Key Microbial Enzymes in this compound Production
| Process | Enzyme | Microbial Source (Example) | Host for Recombinant Expression (Example) | Role |
| Kinetic Resolution | D-Lactonase / Hydrolase | Fusarium oxysporum | Pichia pastoris | Stereoselective hydrolysis of this compound to D-pantoic acid |
| Deracemization | L-Pantolactone Dehydrogenase (LPLDH) | Amycolatopsis methanolica | E. coli | Stereoselective oxidation of L-pantolactone to ketopantolactone |
| Deracemization | Ketopantolactone Reductase (KPLR) | Zygosaccharomyces parabailii | E. coli | Asymmetric reduction of ketopantolactone to this compound |
| Deracemization | Glucose Dehydrogenase (GDH) | Bacillus subtilis | E. coli | Coenzyme regeneration |
Exploration of this compound in Fundamental Cellular Processes
The involvement of this compound in fundamental cellular processes is indirect, manifested through its essential role as a precursor to Coenzyme A. guidechem.comnbinno.com CoA is a central and indispensable cofactor in the metabolism of all living organisms, participating in a vast number of core biochemical reactions. eujournal.orgportlandpress.com Approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.org
The primary function of CoA is to act as a carrier of acyl groups, most notably as acetyl-CoA. libretexts.org This function places it at the crossroads of cellular metabolism:
Energy Production: Acetyl-CoA is the primary input for the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle). wikipedia.orgaatbio.com It is generated from the breakdown of carbohydrates (via glycolysis), fatty acids (via beta-oxidation), and amino acids. wikipedia.org The oxidation of the acetyl group in the TCA cycle is the principal catabolic pathway for generating cellular energy in the form of ATP. wikipedia.orgaatbio.com
Biosynthesis of Fatty Acids: CoA is crucial for the synthesis of fatty acids, which are essential components of cell membranes. wikipedia.orgaatbio.com It facilitates the transfer of fatty acids from the cytoplasm into the mitochondria for oxidation and carries acetyl groups during the elongation phase of fatty acid synthesis. aatbio.com
Synthesis of Other Molecules: CoA and its derivatives are vital for the biosynthesis of numerous important compounds, including cholesterol, steroid hormones, and the neurotransmitter acetylcholine. libretexts.orgportlandpress.com
Protein Modification: As the donor of acyl groups, CoA is involved in post-translational modifications of proteins, such as acetylation. imrpress.comportlandpress.com These modifications can regulate enzyme activity, protein stability, and signal transduction. libretexts.orgportlandpress.com
Therefore, the synthesis of this compound is a critical upstream event that enables the downstream production of CoA, a molecule fundamental to energy metabolism, macromolecular biosynthesis, and cellular regulation. nbinno.comimrpress.com
Analytical Methodologies for D Pantolactone Research and Development
Chromatographic Techniques for Enantiomeric Purity and Quantification
Chromatographic methods are paramount for separating and quantifying D(-)-Pantolactone, particularly for assessing its enantiomeric purity, which is critical due to the distinct biological activities of enantiomers uma.esnih.gov.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a highly effective technique for resolving this compound from its L(+)-enantiomer and for determining its enantiomeric purity mdpi.comlew.roresearchgate.net. This method leverages chiral stationary phases that selectively interact with the enantiomers, leading to different retention times and thus separation.
Key Findings and Applications:
Chiral Stationary Phases: Columns like CHIRASIL-L-VAL have demonstrated high efficiency in resolving D,L-pantolactone mixtures lew.roresearchgate.net. Another effective chiral capillary column is BGB-174 (30 m × 250 µm × 0.25 µm), which has been successfully used for separating D-pantolactone, L-pantolactone, and ketopantolactone mdpi.com.
Enantiomer Separation Mechanism: The separation on chiral stationary phases, such as those with L-valine-t-butylamide functionalities, is based on the formation of diastereoisomeric complexes with differing stabilities lew.ro.
Purity Determination: Chiral GC allows for the appreciation of enantiomer purity, with the ability to detect as low as 0.1% of the undesired isomer, enabling purity estimations up to 99.9% lew.ro.
Conditions and Retention Times:
For a BGB-174 chiral capillary column (Agilent 7890A GC, FID detector), typical conditions include a nitrogen carrier gas at 30.0 mL/min flow rate, a split ratio of 30:1, and injector/detector temperatures of 250 °C. The column temperature can be held constant at 175 °C for 10 minutes mdpi.com.
Under these conditions, reported retention times are approximately 6.19 min for D-pantolactone, 6.51 min for L-pantolactone, and 6.78 min for ketopantolactone mdpi.com.
Applications: Chiral GC is used for validating enantiomeric excess (EE) measurements, including those obtained by other advanced spectroscopic methods like Molecular Rotational Resonance (MRR) spectroscopy technologynetworks.comresearchgate.net. It is also applied in the analysis of D-calcium pantothenate after acid hydrolysis to this compound lew.roresearchgate.net.
Table 1: Chiral GC Parameters and Retention Times for Pantolactone Enantiomers
| Parameter | Value | Source |
| Column Type | BGB-174 chiral capillary column | mdpi.com |
| Column Dimensions | 30 m × 250 µm × 0.25 µm | mdpi.com |
| Detector | FID | mdpi.com |
| Carrier Gas | N₂ | mdpi.com |
| Flow Rate | 30.0 mL/min | mdpi.com |
| Split Ratio | 30:1 | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
| Injector Temp. | 250 °C | mdpi.com |
| Detector Temp. | 250 °C | mdpi.com |
| Column Temp. | 175 °C (isothermal for 10 min) | mdpi.com |
| D-Pantolactone RT | 6.19 min | mdpi.com |
| L-Pantolactone RT | 6.51 min | mdpi.com |
| Ketopantolactone RT | 6.78 min | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a widely used and robust method for determining the enantiomeric excess (ee) of this compound and related compounds uma.esnih.gov. It offers high precision and accuracy for quantitative analysis.
Key Findings and Applications:
Chiral Stationary Phases (CSPs): Chiral HPLC methods often employ CSPs designed to separate enantiomers based on differential interactions. For instance, amylose (B160209) tris(3,5-dimethylphenylcarbamate) has been identified as an optimal chiral stationary phase for separating panthenol enantiomers, a closely related compound researchgate.netresearchgate.net.
Mobile Phase and Conditions: Typical mobile phases for chiral HPLC of related compounds include mixtures of n-hexane/ethanol (e.g., 60:40, v/v) under isocratic conditions, with flow rates around 0.8 mL/min researchgate.netresearchgate.net. Column temperature can also be optimized, with 25 °C being a reported effective temperature researchgate.net.
Detection Methods: Both low-wavelength ultraviolet (UV) and polarimetric detectors are commonly used for the determination of enantiomers in HPLC researchgate.netresearchgate.net. Circular dichroism (CD) detectors can also be coupled with HPLC to quantify enantiomeric excess, even without enantiomerically pure standards, by utilizing the anisotropy factor as an analytical signal uma.esresearchgate.net.
Resolution and Sensitivity: High resolution values (e.g., Rs = 2.7 for panthenol enantiomers on coupled achiral-chiral columns) indicate excellent separation researchgate.net. The method can be highly sensitive, with reported limits of detection (LOD) as low as 0.3 µg/cm³ for panthenol enantiomers researchgate.netresearchgate.net.
Applications: HPLC is used to monitor the conversion of D,L-pantolactone and the optical purity of products like D-pantoic acid in biocatalytic kinetic resolution processes rsc.org. It is also employed for the determination of D-pantoic acid from this compound after acid hydrolysis google.com.
Table 2: Typical HPLC Parameters for Enantiomeric Separation of Related Compounds
| Parameter | Value | Source |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | researchgate.netresearchgate.net |
| Mobile Phase | n-hexane/ethanol (60:40, v/v) | researchgate.netresearchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.netresearchgate.net |
| Column Temperature | 25 °C | researchgate.net |
| Detection | UV, Polarimetric, Circular Dichroism | uma.esresearchgate.netresearchgate.net |
| Resolution (R_s) | 2.7 (for panthenol enantiomers) | researchgate.net |
| Linearity (R²) | >0.998 | researchgate.netresearchgate.net |
| LOD | 0.3 µg/cm³ (for panthenol enantiomers) | researchgate.netresearchgate.net |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond basic identification, advanced spectroscopic techniques provide detailed insights into the structural confirmation and molecular integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is considered a gold standard for structural identification due to its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule technologynetworks.comacs.org. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.
Key Findings and Applications:
Structural Elucidation: NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC) experiments, is used to unequivocally confirm the chemical structure of this compound mdpi.comacs.orgchemicalbook.comsemanticscholar.org.
Confirmation of Synthesis Products: In synthetic processes, NMR analysis is routinely employed to verify the identity of the final product, such as D-pantolactone obtained through enzymatic deracemization mdpi.com.
Comparison with Reference Spectra: Structural confirmation is often achieved by comparing the NMR spectra of a synthesized or isolated compound with those of known reference materials or published data acs.org. For this compound, ¹H NMR and ¹³C NMR spectra are available in databases, providing characteristic chemical shifts and patterns nih.govchemicalbook.com.
Digital Reference Materials: Digital NMR reference materials are becoming available, allowing for online comparison of sample identity and quantification without the need for physical standards sigmaaldrich.com.
Table 3: Representative NMR Chemical Shifts for this compound (in D₂O)
| Nucleus | Chemical Shift (δ, ppm) | Source |
| ¹H NMR | 1.01, 1.18 (methyl groups) | nih.gov |
| 4.10, 4.13, 4.15 (methylene and methine protons) | nih.gov | |
| 4.37 (hydroxyl proton) | nih.gov | |
| ¹³C NMR | 20.86, 20.87, 24.12 (methyl carbons) | nih.gov |
| 43.31 (quaternary carbon) | nih.gov | |
| 78.25, 79.67 (carbons bearing hydroxyl and lactone oxygen) | nih.gov | |
| 182.61 (carbonyl carbon) | nih.gov |
Note: These are representative shifts and may vary slightly depending on solvent and instrument conditions.
Mass Spectrometry (MS) for Molecular Integrity Assessment
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, providing critical information about its molecular integrity and purity spectroscopyonline.com. When coupled with chromatographic techniques (e.g., GC-MS, LC-MS), it offers comprehensive analytical capabilities.
Key Findings and Applications:
Molecular Weight and Formula Confirmation: MS provides precise molecular weight measurements and can elucidate the molecular formula of this compound based on accurate-mass analysis uni.luspectroscopyonline.com. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol fishersci.fiuni.lutci-chemical-trading.comnih.govsigmaaldrich.comaxios-research.comsigmaaldrich.comnist.gov.
Coupled Techniques: GC-MS is frequently used to verify the identity of D-pantolactone, especially in complex mixtures or after enzymatic reactions, confirming both its chromatographic retention and molecular mass simultaneously mdpi.com. LC-MS can also be used for similar purposes, providing insights into the molecular integrity of pantolactone and its derivatives semanticscholar.org.
Adduct Ion Information: Predicted collision cross section (CCS) values for various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻) can be calculated and used for further characterization and comparison uni.lu.
Table 4: Predicted Mass Spectrometry Adducts and CCS Values for this compound
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 131.07027 | 123.8 | uni.lu |
| [M+Na]⁺ | 153.05221 | 133.9 | uni.lu |
| [M+NH₄]⁺ | 148.09681 | 133.1 | uni.lu |
| [M+K]⁺ | 169.02615 | 130.0 | uni.lu |
| [M-H]⁻ | 129.05571 | 125.1 | uni.lu |
| [M+Na-2H]⁻ | 151.03766 | 128.3 | uni.lu |
| [M]⁺ | 130.06244 | 125.5 | uni.lu |
| [M]⁻ | 130.06354 | 125.5 | uni.lu |
Process Optimization and Industrial Implementation Research for D Pantolactone Production
Research on Economic Viability and Environmental Sustainability in Large-Scale D(-)-Pantolactone Production
The industrial production of this compound (D-PL), a crucial chiral intermediate for D-pantothenic acid (vitamin B5) synthesis, is increasingly scrutinized for its economic viability and environmental footprint. Traditional chemical synthesis routes often involve complex resolution steps and the use of hazardous reagents, leading to high costs and significant environmental concerns. Consequently, research efforts are heavily focused on developing more economically competitive and environmentally sustainable large-scale production methods, primarily through biotechnological approaches.
Economic Viability
Recent advancements in biocatalysis, particularly deracemization and asymmetric synthesis, offer promising alternatives that are simpler, greener, and more sustainable, leading to this compound with high optical purity wikipedia.orgmade-in-china.comwikipedia.org. These methods aim to reduce the reliance on expensive resolving agents and minimize the generation of waste. For instance, enzymatic kinetic resolution of D,L-pantolactone, using D-lactonase, presents notable advantages in both economic and environmental aspects compared to chemical resolution methods that utilize costly alkaloid or chiral amine reagents easychem.orgctdbase.org.
Detailed research findings highlight the improved productivity and efficiency of these biotechnological routes:
A multi-enzymatic cascade system for the deracemization of 1.25 M DL-pantolactone achieved a productivity of 107.7 g/(l·d) with an enantiomeric excess (e.e.p) of 98.6% over 36 hours wikipedia.orgmade-in-china.comdsmz.de. This demonstrates a significant step towards efficient conversion of the racemic mixture.
Another study employing a novel recombinant D-lactonase (TSDL) for biocatalytic kinetic resolution of D,L-pantolactone demonstrated practicability for large-scale production. A preparative-scale reaction at a 200 g L⁻¹ substrate concentration yielded 50% conversion of D,L-pantolactone and 90% enantiomeric excess of D-pantoic acid after 12 hours easychem.orgctdbase.org.
High expression of a conjugated polyketone reductase from Candida glabrata (CglCPR) in Escherichia coli resulted in a remarkable space-time yield of this compound, reaching 228 g L⁻¹ d⁻¹ with greater than 99% enantiomeric excess at a 1000 mM ketopantoyl lactone (KPL) loading. This indicates a highly efficient bioconversion process.
The shift towards these green synthesis methods is driven by the potential for significant cost reductions. Innovations include processes that eliminate the need for organic solvents in product extraction, substantially reducing wastewater generation, saving energy, and decreasing the consumption of acids and alkalis. Furthermore, the ability to recycle solvents and directly use reaction solutions without intermediate separation steps contributes to a more cost-effective production process.
Table 1: Productivity and Enantiomeric Excess of Selected this compound Production Methods
| Method | Substrate Concentration | Reaction Time | Productivity (g/(l·d)) | Enantiomeric Excess (e.e.) | Reference |
| Multi-enzymatic cascade deracemization | 1.25 M DL-pantolactone | 36 h | 107.7 | 98.6% | wikipedia.orgdsmz.de |
| Biocatalytic kinetic resolution (TSDL) | 200 g L⁻¹ D,L-PL | 12 h | N/A | 90% (D-PA) | easychem.orgctdbase.org |
| Bioconversion with CglCPR in E. coli | 1000 mM KPL | 13 h | 228 | >99% |
Environmental Sustainability
The pursuit of environmental sustainability in this compound production is a critical research area, driven by the need to minimize ecological impact. The adoption of green chemistry principles is central to this effort, favoring processes that are inherently safer and generate less waste. Biotechnological and enzymatic methods are highlighted as "simpler, greener, and more sustainable" compared to conventional chemical routes wikipedia.orgmade-in-china.comwikipedia.org.
Key environmental benefits of advanced production methods include:
Reduced Waste and Solvent Use: Enzymatic kinetic resolution processes offer significant environmental advantages over chemical methods, which often rely on hazardous or expensive resolving reagents easychem.orgctdbase.org. New synthesis methods for D,L-pantolactone are specifically designed to avoid organic solvents for product extraction, thereby substantially reducing wastewater generation.
Wastewater Management: Industrial production, particularly of D,L-pantolactone, can lead to considerable wastewater. Efforts are concentrated on developing methods that drastically cut down on this effluent. Major producers often employ on-site chemical and biological wastewater treatment plants to manage industrial discharge effectively.
Biodegradability: The racemic mixture DL-lactone, from which this compound is derived, has been shown to be biodegradable, indicating a lower environmental persistence once released.
Minimizing Environmental Footprint: While large-scale production can lead to increased energy consumption, waste, and greenhouse gas emissions, implementing sustainable practices and eco-friendly technologies is crucial for mitigating these effects. The broader trend in vitamin production is moving away from unsustainable methods that use nonrenewable sources and generate hazardous waste, towards biotechnological approaches that align with sustainable development goals.
Digital Twins for Sustainability: The application of digital twin technology in manufacturing processes is emerging as a powerful tool for enhancing sustainability. By optimizing production for cost savings and efficiency, digital twins can concurrently reduce energy and water consumption, minimize waste, and lower emissions, thus contributing to a smaller environmental footprint.
Emerging Research Directions and Future Perspectives for D Pantolactone
Innovations in Green Chemistry for D(-)-Pantolactone Synthesis
The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of this compound, with a strong emphasis on environmentally benign methodologies. Traditional chemical routes for resolving racemic DL-pantolactone often involve costly resolving agents and harsh reaction conditions. google.com In contrast, green chemistry approaches, particularly those employing biocatalysis, offer milder, more efficient, and sustainable alternatives. nih.govnih.gov
A key area of innovation is the enzymatic kinetic resolution of DL-pantolactone. This process utilizes enzymes that selectively hydrolyze one enantiomer, allowing for the separation of the desired this compound. For instance, novel D-lactonases have been identified and expressed in recombinant hosts like Escherichia coli, demonstrating high activity and enantioselectivity towards this compound. rsc.orgnih.gov One study reported the expression of a novel D-lactonase (TSDL) in E. coli, which was then used as a whole-cell biocatalyst for the kinetic resolution of DL-pantolactone. nih.gov This biocatalytic process achieved a 50% conversion of DL-pantolactone with an enantiomeric excess (ee) of 90% for the resulting D-pantoic acid, which can then be lactonized to this compound. nih.gov
Another significant advancement in green synthesis is the deracemization of DL-pantolactone. This method converts the unwanted L-enantiomer into the desired D-enantiomer, thus achieving a theoretical yield of 100%. A notable example is the development of a multi-enzymatic cascade system. nih.gov This system employs three enzymes co-expressed in E. coli: an L-pantolactone dehydrogenase, a conjugated polyketone reductase, and a glucose dehydrogenase for cofactor regeneration. nih.gov This whole-cell biocatalyst efficiently converted DL-pantolactone to this compound with a high enantiomeric excess. nih.gov
The advantages of these biocatalytic methods are manifold. They operate under mild conditions (temperature and pH), reduce the use of hazardous chemicals and organic solvents, and often lead to higher purity products. nih.govmdpi.com The direct asymmetric synthesis of this compound using small organic molecule catalysts is also gaining traction as a promising green alternative due to its high step-economy and use of non-toxic reagents. latrobe.edu.au
| Method | Key Enzymes/Catalysts | Host Organism (if applicable) | Key Findings |
|---|---|---|---|
| Biocatalytic Kinetic Resolution | D-lactonase (TSDL) | Escherichia coli | Achieved 50% conversion of DL-pantolactone with 90% enantiomeric excess of D-pantoic acid. nih.gov |
| Multi-Enzymatic Deracemization | L-pantolactone dehydrogenase, conjugated polyketone reductase, glucose dehydrogenase | Escherichia coli | Efficiently converted DL-pantolactone to this compound with high optical purity. nih.gov |
| Asymmetric Organocatalysis | Small organic molecules | N/A | Offers high step-economy and avoids toxic reagents. latrobe.edu.au |
Integration of Synthetic Biology and Metabolic Engineering for Novel Production Routes
Synthetic biology and metabolic engineering are opening new frontiers for the production of this compound and its derivatives from simple feedstocks, bypassing the need for racemic starting materials. By designing and optimizing microbial metabolic pathways, researchers are creating "cell factories" capable of de novo biosynthesis of these valuable chemicals.
While the direct microbial fermentation to produce this compound is still an emerging field, significant progress has been made in the biosynthesis of closely related compounds, such as D-pantothenic acid and D-panthenol. These advancements lay the groundwork for future this compound production strains. For example, Escherichia coli has been metabolically engineered to produce D-panthenol from glucose and 3-aminopropanol. This involved the overexpression of key enzymes in the D-pantothenate biosynthetic pathway and the optimization of the cellular supply of precursors and cofactors.
In one study, rational protein engineering of the pantothenate synthase led to a significant increase in D-panthenol production. Furthermore, the metabolic flux was redirected towards the pentose phosphate (B84403) pathway to enhance the supply of the necessary cofactor NADPH. The final engineered strain was able to produce significant titers of D-pantoate, the precursor to this compound.
The integration of systems biology tools, such as CRISPR-Cas9 for genome editing, allows for precise and efficient manipulation of microbial genomes to optimize production pathways. These strategies include upregulating the expression of rate-limiting enzymes, deleting competing pathways, and enhancing precursor supply. The ultimate goal is to develop robust microbial strains that can produce this compound directly from renewable resources like glucose in a cost-effective and sustainable manner.
| Target Molecule | Host Organism | Key Engineering Strategies |
|---|---|---|
| D-Panthenol | Escherichia coli | Overexpression of D-pantothenate biosynthetic pathway enzymes, protein engineering of pantothenate synthase, enhancement of NADPH supply. |
| D-Pantoate | Escherichia coli | Optimization of pyruvate pool, enhancement of pentose phosphate pathway. |
Discovery of New Synthetic Applications and Chemical Transformations
Beyond its primary role as a precursor to vitamin B5, this compound is increasingly recognized as a versatile chiral building block in asymmetric synthesis. researchgate.net Its rigid bicyclic structure and multiple functional groups make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules.
Researchers are exploring new chemical transformations of this compound to generate novel derivatives with potential applications in pharmaceuticals and materials science. The hydroxyl group of this compound can be readily modified to introduce various functionalities, and the lactone ring can be opened to provide access to other chiral synthons.
One area of active research is the use of this compound as a chiral auxiliary. In this approach, the pantolactone moiety is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired chirality is established, the pantolactone auxiliary can be cleaved and recovered.
Furthermore, this compound serves as a starting material for the synthesis of other chiral molecules. For example, it has been used in the synthesis of chiral 1,3-dioxolane derivatives. rsc.org The inherent chirality of this compound is transferred to the new molecule, providing an efficient route to enantiomerically pure products. The development of novel catalytic systems that can selectively transform this compound into new chiral structures is an ongoing effort in the field of organic synthesis.
The exploration of these new synthetic applications is expanding the chemical space accessible from this compound and is expected to lead to the discovery of new molecules with valuable biological and material properties.
Q & A
Q. What are the standard methodologies for synthesizing D(-)-Pantolactone in laboratory settings?
this compound is typically synthesized via chemoenzymatic pathways. A common approach involves kinetic resolution of DL-pantolactone using immobilized enzymes like Fusarium moniliforme SW-902-derived D-pantolactone hydrolase. Key steps include substrate preparation (e.g., formaldehyde and isobutyraldehyde condensation), enzymatic resolution, and purification via membrane bioreactors to achieve high enantiomeric excess (>99%) . Quantitative analysis of purity can be performed using chiral HPLC or polarimetry.
Q. How do researchers select solvents for crystallization studies of this compound?
Solvent selection is guided by solubility data and thermodynamic models. Experimental studies show this compound solubility varies significantly in ethanol-water mixtures, with optimal crystallization observed at ethanol concentrations >80% (v/v). Researchers should use temperature-controlled solubility assays and Apelblat equation modeling to predict solvent behavior .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
While this compound is not classified as hazardous under GHS, standard laboratory precautions apply: use fume hoods for powder handling, wear PPE (gloves, goggles), and ensure proper ventilation. First-aid measures include rinsing eyes with water for 15 minutes and washing skin with soap .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data during this compound resolution?
Discrepancies in enzyme performance (e.g., reduced catalytic efficiency) may arise from substrate inhibition or enzyme denaturation. To address this:
- Perform kinetic assays (e.g., Michaelis-Menten analysis) to identify inhibition thresholds.
- Use circular dichroism (CD) spectroscopy to assess enzyme structural stability under varying pH/temperature conditions.
- Optimize immobilization matrices (e.g., alginate vs. chitosan) to enhance enzyme reusability .
Q. What strategies are effective for optimizing chemo-enzymatic synthesis pathways to improve yield and enantioselectivity?
Advanced approaches include:
- Substrate engineering : Modify DL-pantolactone derivatives to reduce steric hindrance during enzymatic hydrolysis.
- Process integration : Combine continuous-flow reactors with in-line chiral analysis (e.g., online polarimetry) for real-time monitoring.
- Multi-enzyme systems : Co-immobilize D-pantolactone hydrolase with NADH-dependent reductases to recycle cofactors .
Q. How can the PICOT framework be applied to design clinical studies involving this compound derivatives?
The PICOT format ensures rigorous study design:
- P opulation: Patients with coenzyme A deficiency.
- I ntervention: Oral administration of this compound-based supplements.
- C omparison: Placebo or existing therapies (e.g., pantothenic acid).
- O utcome: Biomarker levels (e.g., serum CoA) after 12 weeks.
- T ime: Longitudinal assessment over 6 months. This framework aids in defining measurable endpoints and aligning with ethical guidelines .
Q. What analytical techniques are recommended for characterizing trace impurities in this compound batches?
High-sensitivity methods include:
Q. How can computational modeling enhance the design of this compound-producing biocatalysts?
Molecular dynamics (MD) simulations and docking studies can:
- Predict enzyme-substrate binding affinities for mutant hydrolases.
- Identify amino acid residues (e.g., Ser-144, His-268) critical for enantioselectivity.
- Guide site-directed mutagenesis to improve catalytic efficiency under industrial conditions .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?
Use multivariate analysis (e.g., ANOVA with Tukey post-hoc tests) to isolate factors (temperature, pH, enzyme load) contributing to yield fluctuations. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are recommended to avoid normality assumptions .
Q. How should researchers address discrepancies between experimental and theoretical solubility values?
Discrepancies often arise from non-ideal solvent interactions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
